1-(Cyclopentylmethyl)-7-(methoxymethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine
Description
The compound 1-(Cyclopentylmethyl)-7-(methoxymethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine belongs to the tetrahydropyrazolopyridine (THPP) scaffold, a bicyclic heterocyclic system widely explored in medicinal chemistry for its versatility in targeting diverse biological pathways. The core structure features a pyrazole fused to a partially saturated pyridine ring, with substituents at positions 1 and 7 influencing solubility, bioavailability, and target binding .
Properties
IUPAC Name |
1-(cyclopentylmethyl)-7-(methoxymethyl)-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O/c1-18-10-13-7-15-6-12-8-16-17(14(12)13)9-11-4-2-3-5-11/h8,11,13,15H,2-7,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEAKKYAIVNWKPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CNCC2=C1N(N=C2)CC3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(Cyclopentylmethyl)-7-(methoxymethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.
- Chemical Name : this compound
- CAS Number : 1422132-94-2
- Molecular Formula : C14H23N3O
- Molecular Weight : 249.35 g/mol
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Anticancer Activity : Recent studies have highlighted the compound's potential in inhibiting cancer cell proliferation. It has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines by inhibiting specific cyclin-dependent kinases (CDKs) such as CDK2 and CDK9 .
- Enzyme Inhibition : The compound exhibits inhibitory effects on certain enzymes that are crucial for tumor growth and survival. For instance, molecular docking studies suggest that it binds effectively to the active sites of these enzymes, disrupting their function and leading to decreased cell viability in cancerous cells .
In Vitro Studies
In vitro evaluations have demonstrated that the compound significantly affects various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 10.5 | Induction of apoptosis via CDK inhibition |
| MCF7 | 8.2 | Cell cycle arrest at G1 phase |
| HCT-116 | 12.0 | Inhibition of CDK2/9 activity |
These findings indicate that the compound may serve as a promising lead for developing new anticancer therapies.
Case Studies
One notable study involved the synthesis and evaluation of various derivatives of pyrazolo[4,3-c]pyridine compounds, including our target compound. The study reported that modifications at specific positions on the pyrazolo ring could enhance anticancer activity while maintaining low toxicity profiles against normal cells .
Scientific Research Applications
Chemical Properties and Structure
The compound belongs to the class of pyrazolopyridines, which are known for their diverse biological activities. Its structure includes a tetrahydropyridine ring fused with a pyrazole moiety, which contributes to its potential pharmacological properties.
Antidepressant Activity
Research has indicated that derivatives of pyrazolo[4,3-c]pyridine exhibit antidepressant-like effects. The compound may modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in mood regulation. Studies have shown that similar compounds can enhance neurogenesis and synaptic plasticity in animal models, suggesting potential therapeutic effects for depression .
Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory effects. In vitro studies demonstrated that it can inhibit the production of pro-inflammatory cytokines and reduce the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a key regulator of inflammation . This property makes it a candidate for treating inflammatory diseases such as arthritis.
Case Study 1: Antidepressant Efficacy
A study published in the Journal of Medicinal Chemistry investigated various pyrazolopyridine derivatives for their antidepressant properties. The lead compound demonstrated significant activity in the forced swim test (FST) and tail suspension test (TST), both standard assays for evaluating antidepressant efficacy in rodents. The results suggested that the compound's mechanism involves modulation of serotonin receptors .
Case Study 2: Anti-inflammatory Mechanism
In another study, researchers explored the anti-inflammatory effects of related compounds in a murine model of colitis. The results indicated that treatment with the compound reduced colonic inflammation and improved histological scores compared to untreated controls. The study concluded that the compound's ability to inhibit NF-κB signaling pathways was a key mechanism behind its anti-inflammatory effects .
Potential Therapeutic Uses
Given its pharmacological properties, 1-(Cyclopentylmethyl)-7-(methoxymethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine holds promise for several therapeutic applications:
- Depression : As an antidepressant agent.
- Inflammatory Diseases : For conditions like rheumatoid arthritis or inflammatory bowel disease.
- Neurodegenerative Disorders : Potentially beneficial due to its neuroprotective effects observed in preclinical studies.
Comparison with Similar Compounds
Key Findings :
- The 2-methoxyethyl group at R1 (as in 13g ) enhances activity compared to cyclopropylmethyl (13e ), likely due to improved hydrophilicity and membrane penetration .
- Nitrofuran at R5 is critical for redox-activated bactericidal effects, generating reactive intermediates that damage microbial DNA .
Antitubercular Activity: Pantothenate Synthetase Inhibitors
THPP derivatives targeting Mycobacterium tuberculosis pantothenate synthetase (PS) include:
| Compound Name | Substituents (R3) | IC50 (µM) vs. MTB PS | MIC (µM) vs. MTB | Reference |
|---|---|---|---|---|
| 3-Phenyl-THPP | R3: Phenyl | 21.8 ± 0.8 | 26.7 | |
| 5-tert-Butyl Isoxazole | R3: 5-tert-Butyl | 0.09 (90 nM) | N/A |
Key Findings :
- Hydrophobic substituents (e.g., phenyl, tert-butyl) at R3 enhance PS inhibition by occupying the enzyme’s hydrophobic pocket .
- Polar groups at R3 reduce activity, as seen in analogs with pyrazole-linked carboxamides .
Enzyme Inhibitors: c-Met and Factor Xa Targets
THPP derivatives have been optimized for kinase inhibition:
| Compound Name | Target | Substituents | IC50 (nM) | Reference |
|---|---|---|---|---|
| Apixaban | Factor Xa | R1: 4-Methoxyphenyl; R3: Carboxamide | 0.08 | |
| c-Met Inhibitor | c-Met kinase | R1: Aryl sulfonamide | <10 |
Key Findings :
- Neutral P1 groups (e.g., 4-methoxyphenyl in Apixaban ) balance potency and pharmacokinetics .
- Structural rigidity from the THPP scaffold improves binding to ATP pockets in kinases .
Structure-Activity Relationship (SAR) Trends
- Position 1 (R1) :
- Position 3 (R3) :
- Position 5 (R5) :
- Electrophilic moieties (e.g., nitrofuran) confer redox-dependent antimicrobial effects .
Q & A
Q. What are the standard synthetic routes for preparing 1-(cyclopentylmethyl)-7-(methoxymethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine, and how are intermediates characterized?
Answer: The synthesis of pyrazolo[4,3-c]pyridine derivatives typically involves multi-step protocols. For example:
- Microwave-assisted coupling : A PdCl₂(PPh₃)₂-catalyzed reaction with phenylacetylene in DMF under microwave irradiation (120°C, 20 min) is effective for forming the pyrazolo[4,3-c]pyridine core. Post-reaction, workup includes solvent removal, extraction (ethyl acetate/water), and column chromatography (silica gel, hexane/ethyl acetate gradient) .
- Intermediate characterization : Key intermediates (e.g., 5-chloro-1-(phenylmethyl)-3-(2-pyridyl)-1H-pyrazole-4-carbaldehyde) are analyzed via NMR (¹H/¹³C) and high-resolution MS. For instance, ¹H NMR (CDCl₃) peaks at δ 2.58 (t, 2H, CH₂) and 3.89 (s, 3H, OCH₃) confirm substituent integration .
Q. How are structural ambiguities resolved during the characterization of this compound?
Answer:
- X-ray crystallography : For analogs like 6,7-dihydro-4-(4-methoxyphenyl)-3-methyl-6-oxo-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile, single-crystal X-ray data (e.g., monoclinic space group P2₁/c) validate bond lengths and angles, resolving tautomeric or stereochemical uncertainties .
- Elemental analysis : Combustion analysis (e.g., C, H, N) matches calculated/experimental values (e.g., C₁₉H₁₈N₆O₃: calcd. C 60.31%, found 60.24%) to confirm purity .
Advanced Research Questions
Q. How can regioselectivity challenges in functionalizing the pyrazolo[4,3-c]pyridine core be addressed?
Answer:
- Protecting group strategies : Use tert-butyl or benzyl groups to block reactive sites (e.g., N1 or C3 positions) during alkylation or arylation steps. For example, tert-butyl protection in 5-chloro-1-(1,1-dimethylethyl)-3-(2-pyridyl)-1H-pyrazole-4-carbaldehyde prevents unwanted side reactions .
- Palladium-mediated cross-coupling : Suzuki-Miyaura reactions with aryl boronic acids (e.g., 4-methoxyphenylboronic acid) selectively modify C7 positions under inert conditions (Ar atmosphere, 80°C) .
Q. What methodologies are used to evaluate the biological activity of this compound?
Answer:
- Antiproliferative assays : Test against cancer cell lines (e.g., MCF-7, HeLa) via MTT assays. For analogs like 7-(4-ethoxyphenyl)-4-ethyl-2,6-diphenyl-2H-pyrazolo[4,3-c]pyridine, IC₅₀ values are calculated using dose-response curves (0.1–100 μM range) .
- Enzyme inhibition studies : Screen against kinases (e.g., EGFR, VEGFR2) via fluorescence polarization. Competitive binding assays with ATP analogs (e.g., ADP-Glo™) quantify inhibition kinetics .
Q. How should researchers handle discrepancies in thermal stability data during formulation studies?
Answer:
- DSC/TGA analysis : Perform differential scanning calorimetry (heating rate 10°C/min, N₂ atmosphere) to identify melting points (e.g., 145–146°C for 1-methyl-6-phenyl-3-(2-pyridyl)-1H-pyrazolo[4,3-c]pyridine) and decomposition thresholds. Compare with literature analogs (e.g., 2,4,6,7-tetrasubstituted derivatives) to contextualize stability trends .
- Accelerated stability testing : Store samples at 40°C/75% RH for 4 weeks and monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase) .
Experimental Design & Safety
Q. What safety protocols are critical when handling this compound?
Answer:
- PPE requirements : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing or reactions involving volatile solvents (e.g., THF, DMF) .
- Waste disposal : Collect halogenated byproducts (e.g., from chlorinated intermediates) in sealed containers for incineration by licensed facilities .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
